![molecular formula C12H17N B2842261 1-Propyl-1,2,3,4-tetrahydroisoquinoline CAS No. 39213-97-3](/img/structure/B2842261.png)
1-Propyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Propyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is an important organic compound that has been widely studied in recent years due to its diverse applications in various scientific fields. THIQ has been found to have a wide range of biological activities, including its potential as an analgesic, anti-inflammatory, and anticancer agent. It has also been used in a variety of laboratory experiments, such as in the synthesis of other organic compounds and in the study of enzyme kinetics.
Scientific Research Applications
- THIQ analogs exhibit neuroprotective effects by modulating neurotransmitter function and preventing neurotoxicity related to monoamine oxidase (MAO) activity in the brain .
- THIQ-based natural and synthetic compounds exhibit diverse biological activities against infective pathogens .
Neurodegenerative Disorders and Neuroprotection
Dopamine D2 Receptor Blockade
Antimicrobial Properties
Synthetic Strategies and Medicinal Chemistry
Precursors for Alkaloid Synthesis
Mechanism of Action
Target of Action
1-Propyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) is a derivative of 1,2,3,4-tetrahydroisoquinoline (TIQ), which is an important structural motif of various natural products and therapeutic lead compounds . The primary targets of PTIQ are likely to be similar to those of its parent compound, TIQ. TIQ and its derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tiq and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), have high pharmacological potential and a broad spectrum of action in the brain . 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) has been noted . It’s plausible that PTIQ may share similar mechanisms of action.
Biochemical Pathways
The biochemical pathways affected by PTIQ are likely to be similar to those affected by TIQ and its derivatives. These compounds have been found to have a complex mechanism of neuroprotection in various neurodegenerative illnesses of the central nervous system . This neuroprotection may involve MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system .
Result of Action
Tiq and its derivatives have been found to have neuroprotective effects . . It’s plausible that PTIQ may have similar effects.
properties
IUPAC Name |
1-propyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h3-4,6-7,12-13H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSIQWALUVWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CC=C2CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1,2,3,4-tetrahydroisoquinoline |
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